Cas no 79669-50-4 (Methyl 5-bromo-2-methylbenzoate)

Methyl 5-bromo-2-methylbenzoate is a brominated aromatic ester with the molecular formula C10H11BrO2. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its key advantages include a stable ester group, which facilitates further functionalization, and the presence of both bromine and methyl substituents, enabling selective cross-coupling reactions such as Suzuki or Stille couplings. The methyl ester moiety enhances solubility in common organic solvents, simplifying purification and handling. With a well-defined reactivity profile, it is suitable for constructing complex molecular frameworks. The compound is typically characterized by high purity (>97%) and consistent batch-to-batch reproducibility, ensuring reliable performance in synthetic workflows.
Methyl 5-bromo-2-methylbenzoate structure
79669-50-4 structure
商品名:Methyl 5-bromo-2-methylbenzoate
CAS番号:79669-50-4
MF:C9H9BrO2
メガワット:229.070562124252
MDL:MFCD09839555
CID:60116
PubChem ID:316201

Methyl 5-bromo-2-methylbenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 5-bromo-2-methylbenzoate
    • Methyl 5-bromo-o-toluate
    • Benzoic acid, 5-bromo-2-methyl-, methyl ester
    • Methyl 5-Bromo-2-Methyl-Benzoate
    • Methyl 5-bromo-2-methylbenzoate,Methyl 5-bromo-2-methylbenzoate
    • 5-Bromo-2-methylbenzoic Acid Methyl Ester
    • 5-Bromo-o-toluic Acid Methyl Ester
    • methyl5-bromo-2-methylbenzoate
    • 5-BROMO-2-METHYL-BENZOIC ACID METHYL ESTER
    • 5-Bromo-2-methylbenzoicacid
    • NSC243705
    • PubChem10936
    • methyl 4-bromo-toluate
    • KSC495K8P
    • methyl 3-bromo-6-methylbenzoate
    • FDCYLMYCHALQJR-UHFFFAOYSA-N
    • EBD52997
    • BCP
    • AKOS014646447
    • MFCD09839555
    • Z1259109206
    • M2542
    • SCHEMBL155514
    • BCP04196
    • EN300-140469
    • HY-W007619
    • CS-W007619
    • A839734
    • AM20050409
    • methyl 5-bromanyl-2-methyl-benzoate
    • A9924
    • AB53585
    • AC-7746
    • 79669-50-4
    • TS-03250
    • FT-0652392
    • NSC 243705
    • J-522453
    • NSC-243705
    • 5-Bromo-2-methyl benzoic acid methyl ester
    • SY021478
    • DTXSID20311504
    • o-Toluic acid, 5-bromo-, methyl ester (6CI)
    • STL557732
    • DB-031912
    • Methyl 2-Methyl-5-Bromobenzoate
    • DTXCID90262630
    • BBL103922
    • MDL: MFCD09839555
    • インチ: 1S/C9H9BrO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,1-2H3
    • InChIKey: FDCYLMYCHALQJR-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C(C)=CC=C(Br)C=1)OC
    • BRN: 2574506

計算された属性

  • せいみつぶんしりょう: 227.979
  • どういたいしつりょう: 227.979
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 26.3
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.433
  • ゆうかいてん: 46.0 to 50.0 deg-C
  • ふってん: 265°C(lit.)
  • フラッシュポイント: 110.4±21.8 °C
  • すいようせい: Soluble in water.
  • PSA: 26.30000
  • LogP: 2.54410

Methyl 5-bromo-2-methylbenzoate セキュリティ情報

Methyl 5-bromo-2-methylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0836659335-100g
Methyl 5-bromo-2-methylbenzoate
79669-50-4 99%(GC)
100g
¥ 1411.8 2024-07-19
Enamine
EN300-140469-10.0g
methyl 5-bromo-2-methylbenzoate
79669-50-4 95.0%
10.0g
$32.0 2025-02-21
Enamine
EN300-140469-0.1g
methyl 5-bromo-2-methylbenzoate
79669-50-4 95.0%
0.1g
$19.0 2025-02-21
Enamine
EN300-140469-100.0g
methyl 5-bromo-2-methylbenzoate
79669-50-4 95.0%
100.0g
$173.0 2025-02-21
abcr
AB310848-10 g
Methyl 5-bromo-2-methylbenzoate, 98%; .
79669-50-4 98%
10g
€86.40 2023-04-26
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0836659343-25g
Methyl 5-bromo-2-methylbenzoate
79669-50-4 99%(GC)
25g
¥ 411.8 2024-07-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024736-25g
Methyl 5-bromo-2-methylbenzoate
79669-50-4 98%
25g
¥168 2024-05-21
Apollo Scientific
OR301032-25g
Methyl 5-bromo-2-methylbenzoate
79669-50-4
25g
£20.00 2025-02-19
abcr
AB310848-5 g
Methyl 5-bromo-2-methylbenzoate, 98%; .
79669-50-4 98%
5g
€77.40 2023-04-26
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H61861-100g
Methyl 5-bromo-2-methylbenzoate, 98%
79669-50-4 98%
100g
¥5460.00 2023-06-07

Methyl 5-bromo-2-methylbenzoate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Bromine
リファレンス
A method for manufacturing bromobenzenes by regioselective bromination of benzene derivatives
, Japan, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Iron ,  Bromine
2.1 Reagents: Sulfuric acid
リファレンス
Series of Structural and Functional Models for the ES (Enzyme-Substrate) Complex of the Co(II)-Containing Quercetin 2,3-Dioxygenase
Sun, Ying-Ji; et al, Inorganic Chemistry, 2014, 53(6), 2932-2942

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Iron chloride (FeCl3) ,  Bromine ;  0 °C
2.1 Reagents: Sulfuric acid ,  3-Bromo-2-methylbenzoic acid Solvents: Methanol ;  24 h, reflux
リファレンス
Synthesis, computational, and spectroscopic analysis of tunable highly fluorescent BN-1,2-azaborine derivatives containing the N-BOH moiety
Saint-Louis, Carl Jacky; et al, Organic & Biomolecular Chemistry, 2017, 15(48), 10172-10183

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 min, rt; 2 h, rt → reflux
リファレンス
Bromine isotopic signature facilitates de novo sequencing of peptides in free-radical-initiated peptide sequencing (FRIPS) mass spectrometry
Nam, Jungjoo; et al, Journal of Mass Spectrometry, 2015, 50(2), 378-387

Methyl 5-bromo-2-methylbenzoate Raw materials

Methyl 5-bromo-2-methylbenzoate Preparation Products

Methyl 5-bromo-2-methylbenzoate 関連文献

Methyl 5-bromo-2-methylbenzoateに関する追加情報

Methyl 5-bromo-2-methylbenzoate (CAS No. 79669-50-4): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry

Methyl 5-bromo-2-methylbenzoate, identified by its unique chemical identifier CAS No. 79669-50-4, represents a significant compound in the realm of chemical biology and medicinal chemistry. This benzoate derivative, characterized by the presence of both bromine and methyl substituents, has garnered considerable attention due to its versatile structural framework, which lends itself to diverse synthetic applications and biological investigations.

The molecular structure of methyl 5-bromo-2-methylbenzoate consists of a benzoic acid core substituted with a bromine atom at the 5-position and a methyl group at the 2-position. This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The benzoate moiety, in particular, is widely recognized for its role as a pharmacophore in numerous bioactive compounds.

In recent years, the compound has found utility in the synthesis of various heterocyclic derivatives, which are known for their broad spectrum of biological activities. For instance, researchers have leveraged methyl 5-bromo-2-methylbenzoate as a precursor in the preparation of substituted pyrazoles, triazoles, and quinolines. These heterocycles are of particular interest due to their demonstrated efficacy in targeting various therapeutic pathways, including inflammation, cancer, and infectious diseases.

One of the most compelling aspects of methyl 5-bromo-2-methylbenzoate is its reactivity, which allows for facile functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing carbon-carbon bonds, enabling the synthesis of complex organic molecules with precise structural control. The bromine substituent at the 5-position further enhances its utility as it can be readily transformed into other functional groups via nucleophilic aromatic substitution reactions.

The application of methyl 5-bromo-2-methylbenzoate extends beyond synthetic chemistry into the realm of drug discovery. Recent studies have highlighted its role in generating novel scaffolds for small molecule drugs. For example, researchers have utilized this compound to develop inhibitors targeting enzyme systems involved in metabolic disorders. The structural features of methyl 5-bromo-2-methylbenzoate, including its aromatic ring system and electron-withdrawing benzoate group, contribute to its ability to interact with biological targets with high specificity.

The benzoate group itself is a well-documented pharmacophore that enhances solubility and bioavailability, making it an attractive feature for drug candidates. Moreover, the presence of both bromine and methyl substituents provides multiple sites for further derivatization, allowing chemists to fine-tune the properties of their compounds. This flexibility has been exploited in the design of molecules with enhanced binding affinity and reduced toxicity.

In addition to its pharmaceutical applications, methyl 5-bromo-2-methylbenzoate has shown promise in materials science. Its ability to form stable complexes with metals has led to investigations into its use as a ligand in catalytic systems. These complexes exhibit unique electronic properties that can be harnessed for applications ranging from organic synthesis to photovoltaics.

The synthesis of methyl 5-bromo-2-methylbenzoate itself is relatively straightforward, typically involving bromination and methylation reactions on a suitable precursor. The availability of high-purity starting materials ensures that subsequent synthetic steps can be performed with minimal impurities, which is crucial for applications in sensitive areas such as drug development.

The growing interest in green chemistry has also influenced the use of methyl 5-bromo-2-methylbenzoate. Researchers are increasingly exploring solvent-free reactions and catalytic methods that minimize waste and energy consumption. These approaches align with broader efforts to make chemical synthesis more sustainable while maintaining or even improving efficiency.

In conclusion, methyl 5-bromo-2-methylbenzoate (CAS No. 79669-50-4) stands out as a multifaceted compound with significant implications across multiple domains of chemistry and biology. Its structural versatility, reactivity, and ease of synthesis make it an indispensable tool for researchers seeking to develop novel therapeutics and advanced materials. As our understanding of molecular interactions continues to evolve, compounds like methyl 5-bromo-2-methylbenzoate will undoubtedly play an increasingly pivotal role in shaping the future of chemical biology and medicinal chemistry.

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